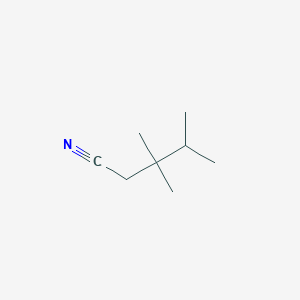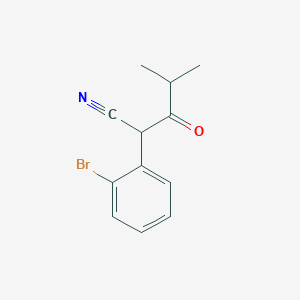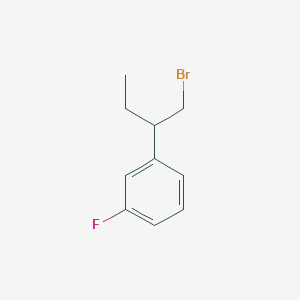
1-(1-Bromobutan-2-yl)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromobutan-2-yl)-3-fluorobenzene is an organic compound with the molecular formula C10H12BrF It is a derivative of benzene, where a butyl group substituted with a bromine atom at the second position and a fluorine atom at the third position are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromobutan-2-yl)-3-fluorobenzene typically involves the following steps:
Bromination of Butane: The initial step involves the bromination of butane to produce 1-bromobutane.
Formation of 1-(1-Bromobutan-2-yl)benzene: The next step involves the reaction of 1-bromobutane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 1-(1-Bromobutan-2-yl)benzene.
Fluorination: Finally, the fluorination of 1-(1-Bromobutan-2-yl)benzene is carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromobutan-2-yl)-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of butyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 1-(1-Hydroxybutan-2-yl)-3-fluorobenzene or 1-(1-Cyanobutan-2-yl)-3-fluorobenzene.
Oxidation: Formation of 1-(1-Bromobutan-2-one)-3-fluorobenzene.
Reduction: Formation of 1-(1-Butyl)-3-fluorobenzene.
Scientific Research Applications
1-(1-Bromobutan-2-yl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Bromobutan-2-yl)-3-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic substitution and electrophilic aromatic substitution, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1-(1-Bromobutan-2-yl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1-(1-Bromobutan-2-yl)-2-fluorobenzene: Fluorine atom is positioned differently, affecting its chemical properties.
1-(1-Bromobutan-2-yl)-4-fluorobenzene: Another positional isomer with distinct reactivity.
Uniqueness
1-(1-Bromobutan-2-yl)-3-fluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields of research.
Properties
Molecular Formula |
C10H12BrF |
|---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
1-(1-bromobutan-2-yl)-3-fluorobenzene |
InChI |
InChI=1S/C10H12BrF/c1-2-8(7-11)9-4-3-5-10(12)6-9/h3-6,8H,2,7H2,1H3 |
InChI Key |
ONNGYFQDLDXMPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


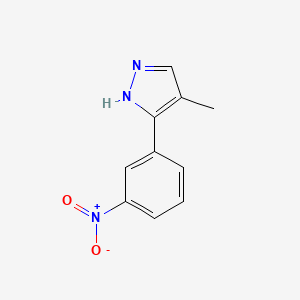
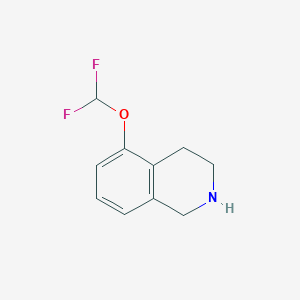


![6-Amino-1-(propan-2-yl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13231032.png)

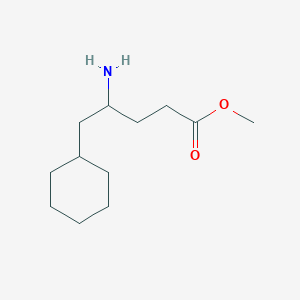
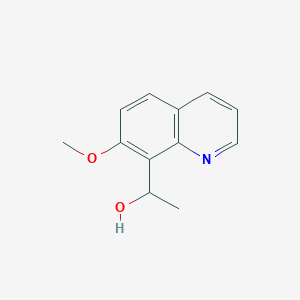
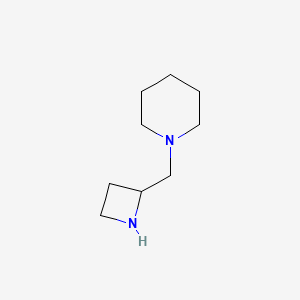
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13231062.png)
![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13231067.png)
![Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13231082.png)
